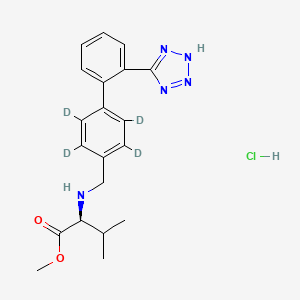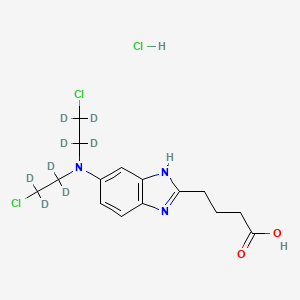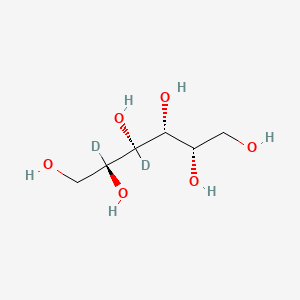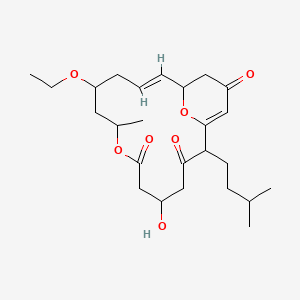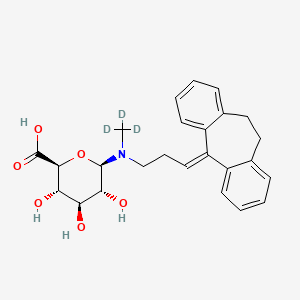
ERK-IN-2 (free base)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ERK-IN-2 (free base) is a potent inhibitor of extracellular signal-regulated kinase 2 (ERK2), with an IC50 value of 1.8 nanomolar . This compound is primarily used in scientific research to study the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ERK-IN-2 (free base) involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired product .
Industrial Production Methods
Industrial production methods for ERK-IN-2 (free base) are not widely documented. The compound is primarily synthesized in research laboratories and specialized chemical manufacturing facilities. The production process involves stringent quality control measures to ensure the purity and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions
ERK-IN-2 (free base) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert ERK-IN-2 (free base) into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted analogs of ERK-IN-2 (free base) .
Scientific Research Applications
ERK-IN-2 (free base) has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the MAPK pathway and its role in various chemical processes.
Biology: Employed in cell biology research to investigate the effects of ERK2 inhibition on cell proliferation, differentiation, and survival.
Medicine: Utilized in preclinical studies to explore its potential as a therapeutic agent for diseases involving aberrant ERK2 activity, such as cancer.
Industry: Applied in the development of new drugs and therapeutic strategies targeting the MAPK pathway
Mechanism of Action
ERK-IN-2 (free base) exerts its effects by inhibiting the activity of extracellular signal-regulated kinase 2 (ERK2). The compound binds to the ATP-binding pocket of ERK2, preventing its phosphorylation and subsequent activation. This inhibition disrupts the MAPK pathway, leading to altered cellular processes such as reduced cell proliferation and increased apoptosis .
Comparison with Similar Compounds
Similar Compounds
ERK-IN-1: Another ERK2 inhibitor with a similar mechanism of action but different potency and selectivity.
SCH772984: A selective inhibitor of ERK1 and ERK2 with distinct binding properties.
Ulixertinib: A dual inhibitor of ERK1 and ERK2, used in clinical trials for cancer treatment
Uniqueness
ERK-IN-2 (free base) is unique due to its high potency and selectivity for ERK2. Its ability to inhibit ERK2 at nanomolar concentrations makes it a valuable tool for studying the MAPK pathway and its role in various diseases .
Properties
Molecular Formula |
C16H17N5O2 |
|---|---|
Molecular Weight |
311.34 g/mol |
IUPAC Name |
1-[4-(hydroxymethyl)-1H-pyrazolo[4,3-c]pyridin-6-yl]-3-[(1R)-1-phenylethyl]urea |
InChI |
InChI=1S/C16H17N5O2/c1-10(11-5-3-2-4-6-11)18-16(23)20-15-7-13-12(8-17-21-13)14(9-22)19-15/h2-8,10,22H,9H2,1H3,(H,17,21)(H2,18,19,20,23)/t10-/m1/s1 |
InChI Key |
RAXZSEGXMBWYQK-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)NC2=NC(=C3C=NNC3=C2)CO |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)NC2=NC(=C3C=NNC3=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


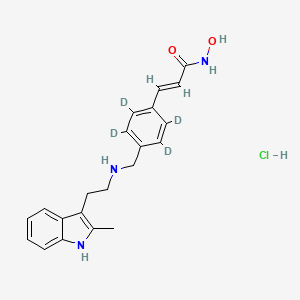

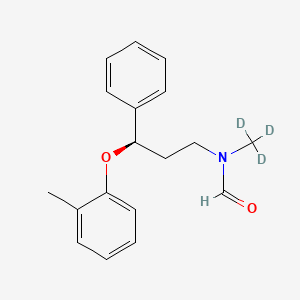


![Alpha,Alpha-[UL-D14]Trehalose](/img/structure/B12412086.png)
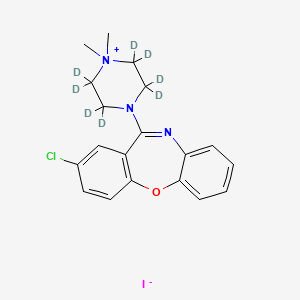
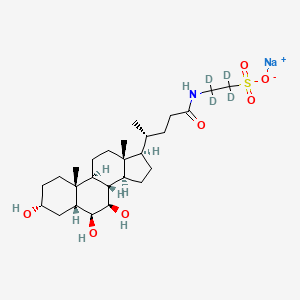
![8-(1-Naphthalenylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-3-acetic acid Methyl Ester-d5](/img/structure/B12412095.png)
